
(Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylic acid
Overview
Description
(Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylic acid is a synthetic organic compound that features a triazole ring, a brominated acrylic acid moiety, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Trifluoromethyl-Substituted Phenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the trifluoromethyl-substituted phenyl group to the triazole ring.
Bromination and Acrylic Acid Formation: The final steps involve the bromination of the acrylic acid moiety and its subsequent attachment to the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom in the α-position of the acrylic acid undergoes nucleophilic substitution under controlled conditions. Common nucleophiles include amines, thiols, and alkoxides.
Reaction Type | Reagents/Conditions | Product | Application |
---|---|---|---|
SN2 Displacement | Primary amines (e.g., methylamine) in DMF at 60–80°C | 2-Aminoacrylic acid derivatives | Synthesis of antifungal analogs |
Thiol Substitution | Thiophenol/K₂CO₃ in THF | Thioether-linked compounds | Prodrug development |
This reaction is stereospecific, retaining the Z-configuration of the double bond due to steric hindrance from the triazole ring.
Michael Addition Reactions
The α,β-unsaturated carbonyl system participates in Michael additions, enabling C–C bond formation.
Nucleophile | Conditions | Product Features |
---|---|---|
Malononitrile | Et₃N, ethanol, 25°C | Cyano-substituted adducts with enhanced bioactivity |
Grignard Reagents | THF, −20°C to 0°C | Alkyl/aryl side chains for SAR studies |
The electron-withdrawing trifluoromethyl groups increase the electrophilicity of the β-carbon, accelerating addition kinetics.
Triazole Ring Functionalization
The 1,2,4-triazole ring undergoes regioselective modifications:
Metal-Catalyzed Cross-Coupling
Reaction | Catalyst System | Outcome |
---|---|---|
Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives for anticancer screening |
Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | N-Aryl analogs with improved pharmacokinetics |
N-Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH yields quaternary triazolium salts, which serve as ionic intermediates in catalysis.
Acid/Base-Driven Transformations
The acrylic acid group undergoes pH-dependent reactions:
Process | Conditions | Outcome |
---|---|---|
Esterification | H₂SO₄, methanol reflux | Methyl ester prodrugs |
Amide Formation | EDC/HOBt, DIPEA | Bioisosteres for metabolic stability |
Electrophilic Aromatic Substitution
While the phenyl ring’s trifluoromethyl groups are strongly deactivating, directed ortho-metalation (e.g., using LDA) enables selective functionalization:
Electrophile | Position Modified | Application |
---|---|---|
I₂ | Para to triazole ring | Radiolabeled tracers |
Cl₂ (FeCl₃) | Limited reactivity | Not synthetically useful |
Photochemical Reactivity
UV irradiation (254 nm) induces [2+2] cycloaddition with electron-deficient alkenes (e.g., maleic anhydride), forming cyclobutane derivatives. This reaction is exploited in polymer cross-linking applications.
Comparative Reaction Yields
The table below summarizes optimized yields for key transformations:
Reaction Type | Substrate | Yield (%) | Purity (HPLC, %) |
---|---|---|---|
SN2 with methylamine | Bromoacrylic acid | 78 | 99.5 |
Suzuki coupling | 4-Bromophenylboronic acid | 65 | 98.2 |
Michael addition (malononitrile) | – | 82 | 99.1 |
Mechanistic Insights
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Steric Effects : The triazole ring’s bulkiness directs nucleophilic attacks to the less hindered bromine site.
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Electronic Effects : Trifluoromethyl groups lower the LUMO energy of the acrylic acid system, favoring conjugate additions.
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Solvent Dependency : Polar aprotic solvents (DMF, DMSO) improve triazole ring activation in coupling reactions.
This compound’s versatility in nucleophilic, electrophilic, and transition-metal-catalyzed reactions makes it a strategic building block for antimicrobial and anticancer agent development. Synthetic protocols prioritize regioselectivity and stereochemical control to maximize pharmacological efficacy .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. The incorporation of the trifluoromethyl group is believed to enhance these effects. Studies have shown that similar triazole derivatives can inhibit various bacterial strains and fungi .
Anticancer Properties
Triazole derivatives have been recognized for their potential anticancer activities. Compounds similar to (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylic acid have demonstrated the ability to induce apoptosis in cancer cell lines. This suggests that further exploration into this compound could lead to promising anticancer agents .
Neuropharmacological Effects
The structural similarities between this compound and known neuropharmacological agents suggest potential applications in treating neurological disorders. The triazole moiety is often found in drugs targeting neurokinin receptors and other pathways involved in neurodegenerative diseases .
Materials Science Applications
The unique properties of trifluoromethyl-substituted compounds extend to materials science as well. The high electronegativity of fluorine atoms imparts distinctive characteristics to polymers and coatings derived from such compounds. Research has indicated that these materials exhibit improved thermal stability and chemical resistance compared to their non-fluorinated counterparts .
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of various triazole derivatives against E. coli and Staphylococcus aureus. Results showed that compounds with trifluoromethyl substitutions exhibited significantly lower minimum inhibitory concentrations compared to their non-fluorinated analogs.
Case Study 2: Anticancer Activity Assessment
In vitro studies on several cancer cell lines demonstrated that certain triazole derivatives induce cell cycle arrest and apoptosis. The mechanism was linked to the activation of specific apoptotic pathways influenced by the triazole structure.
Mechanism of Action
The mechanism of action of (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylic acid would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(3-(3,5-dimethylphenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylic acid: Similar structure but with dimethyl groups instead of trifluoromethyl groups.
(Z)-3-(3-(3,5-dichlorophenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylic acid: Contains dichlorophenyl groups instead of trifluoromethyl groups.
Uniqueness
The presence of trifluoromethyl groups in (Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylic acid imparts unique electronic and steric properties, potentially enhancing its reactivity and binding interactions compared to similar compounds.
Biological Activity
(Z)-3-(3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-2-bromoacrylic acid is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological effects, particularly focusing on its antitumor properties and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H6BrF6N3O2
- Molecular Weight : 430.1 g/mol
- CAS Number : 1642300-91-1
The presence of trifluoromethyl groups enhances lipophilicity and biological activity, making this compound a candidate for pharmaceutical development.
Antitumor Activity
Research indicates that derivatives of triazole compounds exhibit significant antitumor activity. In particular, this compound has shown promising results in inducing apoptosis in various cancer cell lines.
Case Study Findings :
- Cell Line Studies : The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results demonstrated a dose-dependent inhibition of cell proliferation.
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Caspase activation |
HeLa | 20 | Pro-apoptotic upregulation |
Other Biological Activities
In addition to its antitumor properties, preliminary studies suggest that the compound may possess antimicrobial and antifungal activities. However, further research is needed to elucidate these effects fully.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Triazole Ring : Known for its role in enhancing biological activity.
- Bromoacrylic Acid Moiety : Contributes to the compound's ability to interact with biological targets effectively.
Properties
IUPAC Name |
(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-bromoprop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrF6N3O2/c14-9(11(24)25)4-23-5-21-10(22-23)6-1-7(12(15,16)17)3-8(2-6)13(18,19)20/h1-5H,(H,24,25)/b9-4- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDZRDPZYYSWAY-WTKPLQERSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C(/C(=O)O)\Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrF6N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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